Komeen
Overview
Description
Komeen is an aquatic herbicide primarily used for the control of submersed and floating aquatic weeds. The active ingredient in this compound is copper ethylenediamine complex (CAS# 13426-91-0), which constitutes 22.9% of the product, with the remaining 77.1% being other ingredients . This compound is particularly effective against copper-sensitive algae and various aquatic weeds, making it a valuable tool for maintaining water bodies such as lakes, ponds, and reservoirs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper ethylenediamine complex involves the reaction of copper salts with ethylenediamine. Typically, copper sulfate or copper chloride is used as the copper source. The reaction is carried out in an aqueous medium, where ethylenediamine is added to the copper salt solution under controlled pH conditions to form the complex.
Industrial Production Methods
In industrial settings, the production of Komeen involves large-scale mixing of copper salts with ethylenediamine in reactors. The reaction conditions are optimized to ensure complete complexation and high yield. The resulting solution is then formulated with other ingredients to produce the final herbicide product .
Chemical Reactions Analysis
Types of Reactions
Komeen undergoes several types of chemical reactions, including:
Oxidation: The copper in the complex can undergo oxidation reactions, especially in the presence of oxidizing agents.
Reduction: The copper can also be reduced under certain conditions, altering its oxidation state.
Substitution: The ethylenediamine ligands in the complex can be substituted by other ligands in the presence of competing ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Competing Ligands: Ammonia, other amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper oxides, while substitution reactions may result in the formation of new copper-ligand complexes .
Scientific Research Applications
Komeen has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying metal-ligand interactions and coordination chemistry.
Biology: Investigated for its effects on aquatic ecosystems and its role in controlling invasive aquatic species.
Medicine: Explored for its potential antimicrobial properties due to the presence of copper.
Mechanism of Action
The mechanism of action of Komeen involves the disruption of cellular processes in target aquatic weeds and algae. The copper ions in the complex interfere with photosynthesis and other metabolic processes, leading to the death of the plants. The ethylenediamine ligands help to stabilize the copper ions, enhancing their bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Copper sulfate: Another copper-based herbicide, but less stable and less effective in hard water conditions.
Copper chelates: Similar in function but may have different stability and effectiveness profiles.
Uniqueness of Komeen
This compound’s unique formulation as a copper ethylenediamine complex provides several advantages over other copper-based herbicides. It is more stable in various water conditions, has a longer shelf life, and offers targeted control of a wide range of aquatic weeds and algae .
Biological Activity
Komeen is an aquatic herbicide primarily composed of a copper ethylenediamine complex, specifically designed to manage various aquatic weeds. Its active ingredient, copper, acts by disrupting cellular processes in targeted plants, leading to oxidative stress and cell death. This herbicide is particularly effective against invasive species such as hydrilla and water hyacinth, making it a valuable tool in aquatic weed management.
- Chemical Name : Copper Ethylenediamine Complex
- CAS Number : 13426-91-0
- Active Ingredient Concentration : 22.9%
This compound functions by releasing copper ions upon application, which bind to cellular proteins and enzymes in the target plants. This binding disrupts normal cellular functions, leading to increased oxidative stress and ultimately cell death. The effectiveness of this compound can vary based on environmental factors such as water hardness, temperature, and pH levels .
Target Organisms
This compound is effective against a range of aquatic plants, including:
-
Submersed Weeds :
- Hydrilla (Hydrilla verticillata)
- Brazilian Elodea (Egeria densa)
- Coontail (Ceratophyllum demersum)
- Naiads (Najas spp.)
-
Floating Weeds :
- Water Hyacinth (Eichhornia crassipes)
- Duckweed (Lemna spp.)
-
Filamentous Algae :
- Cladophora
- Pithophora
Application Guidelines
This compound must be applied when weeds are actively growing for optimal effectiveness. The recommended concentration is a minimum of 0.1 ppm, with a maximum application limit of 1.0 ppm as metallic copper per treatment. Contact time with the target species should be between 3 to 24 hours for effective control .
Research Findings
Recent studies have evaluated the efficacy of this compound in various aquatic environments. Here are some key findings:
Case Studies
-
Case Study: Efficacy in Controlling Hydrilla
- Location : Florida freshwater lakes
- Method : Application of this compound at varying concentrations
- Outcome : A significant decrease in hydrilla coverage was observed within two weeks post-application.
- Case Study: Impact on Non-target Species
Environmental Considerations
This compound exhibits lower toxicity to non-target organisms when used according to label instructions. However, its application should be carefully managed to prevent potential ecological impacts in sensitive environments. The product can be used in various settings, including fish hatcheries and irrigation systems, with immediate usability for fishing and swimming after treatment .
Properties
IUPAC Name |
copper;ethane-1,2-diamine;dihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATCRQGYOIZIHC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18CuN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52769-67-2 (Parent), 14552-35-3 (dihydroxide) | |
Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Komeen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301014409 | |
Record name | Bis(ethylenediamine)copper dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen). | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
212 °F at 760 mmHg (approx.) (USCG, 1999) | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
greater than 1.1 at 68 °F (est.) (USCG, 1999) | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
14552-35-3, 52769-67-2 | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Komeen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(ethylenediamine)copper dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(ethylenediamine)copper dihydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethylenediamine copper(II) hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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